molecular formula C2H5N3O2 B020921 N-Nitroso-N-methylurea CAS No. 684-93-5

N-Nitroso-N-methylurea

Cat. No.: B020921
CAS No.: 684-93-5
M. Wt: 103.08 g/mol
InChI Key: ZRKWMRDKSOPRRS-UHFFFAOYSA-N
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Description

N-Nitroso-N-methylurea is a highly potent carcinogen, mutagen, and teratogen. It is an alkylating agent that transfers its methyl group to nucleobases in nucleic acids, leading to mutations. This compound is traditionally used as a precursor in the synthesis of diazomethane .

Mechanism of Action

Target of Action

N-Nitroso-N-methylurea (NMU) is a potent carcinogen, mutagen, and teratogen . Its primary targets are the nucleobases in nucleic acids . NMU exhibits its toxicity by transferring its methyl group to these nucleobases .

Mode of Action

NMU is an alkylating agent . It interacts with its targets (nucleobases in nucleic acids) by transferring its methyl group to them . This alkylation can lead to AT:GC transition mutations , which can cause various types of cancers and/or degenerative diseases .

Biochemical Pathways

The primary biochemical pathway affected by NMU is DNA replication. By alkylating nucleobases, NMU induces mutations that can disrupt normal DNA replication and lead to uncontrolled cell growth, a hallmark of cancer .

Result of Action

The molecular and cellular effects of NMU’s action are primarily carcinogenic, mutagenic, and teratogenic . Various cancers induced in animal models include squamous cell carcinomas of the forestomach, sarcomas and gliomas of the brain, adenocarcinomas of the pancreas, mammary carcinomas, leukemia, and lymphomas . NMU is also teratogenic and embryotoxic, resulting in craniofacial (cleft palate) and skeletal defects, fetal growth retardation, and increased fetal resorption .

Action Environment

NMU is sensitive to environmental factors such as temperature and shock . It is unstable at temperatures beyond 20 °C and somewhat shock-sensitive . Moreover, NMU slowly decomposes in water, and alkaline hydrolysis produces a highly toxic, irritating, and explosive gas . These environmental factors can influence NMU’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

N-Nitroso-N-methylurea exhibits its toxicity by transferring its methyl group to nucleobases in nucleic acids, which can lead to AT:GC transition mutations . This interaction with nucleic acids is a key aspect of its biochemical properties.

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by causing mutations in the DNA, which can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its direct interaction with DNA. It exerts its effects at the molecular level by transferring its methyl group to nucleobases in nucleic acids, leading to mutations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitroso-N-methylurea can be synthesized by reacting methylurea with nitrous acid. The reaction typically occurs in an aqueous medium at low temperatures to prevent decomposition. The general reaction is as follows: [ \text{CH}_3\text{NHCONH}_2 + \text{HNO}_2 \rightarrow \text{CH}_3\text{N(NO)CONH}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound is limited due to its high toxicity and instability. It is usually produced in small quantities for research purposes. The production involves careful control of reaction conditions to ensure safety and minimize exposure .

Types of Reactions:

    Alkylation: this compound acts as an alkylating agent, transferring its methyl group to nucleophilic sites in DNA and other biomolecules.

    Decomposition: It decomposes at temperatures above 20°C, making it somewhat shock-sensitive.

Common Reagents and Conditions:

    Nitrous Acid: Used in the synthesis of this compound.

    Aqueous Medium: Preferred for the reaction to control temperature and prevent decomposition.

Major Products:

Scientific Research Applications

N-Nitroso-N-methylurea is widely used in scientific research due to its potent biological effects:

Comparison with Similar Compounds

    N-Nitroso-N-ethylurea: Another nitrosourea compound with similar mutagenic and carcinogenic properties.

    N-Nitrosodimethylamine: A related nitrosamine with potent carcinogenic effects.

Uniqueness: N-Nitroso-N-methylurea is unique due to its high potency as a mutagen and its specific use as a precursor in the synthesis of diazomethane. Its ability to induce a wide range of cancers in animal models makes it a valuable tool in cancer research .

Properties

IUPAC Name

1-methyl-1-nitrosourea
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InChI

InChI=1S/C2H5N3O2/c1-5(4-7)2(3)6/h1H3,(H2,3,6)
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InChI Key

ZRKWMRDKSOPRRS-UHFFFAOYSA-N
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Canonical SMILES

CN(C(=O)N)N=O
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Molecular Formula

C2H5N3O2
Record name N-NITROSO-N-METHYLUREA
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DSSTOX Substance ID

DTXSID4021006
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Molecular Weight

103.08 g/mol
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Physical Description

N-nitroso-n-methylurea appears as pale yellow crystals or light yellow moist powder. (NTP, 1992), Colorless or yellow solid; [HSDB]
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 1.443X10+4 mg/l at 24 °C, Soluble in water, Soluble in ethanol, ether
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Density

less than 1.0 (NTP, 1992)
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Vapor Pressure

Non-volatile (NTP, 1992), 0.02 [mmHg]
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Mechanism of Action

The role of oncogene ras in carcinogen-induced neoplastic transformation was examined. Rat mammary carcinomas induced by N-nitroso-N-methylurea and 7,12-dimethylbenzanthracene showed mutations in codons 12 and 61, resp, of the gene H-ras-1. The mutation at codon 12 was a guanine-guanine-adenine to guanine-adenine-adenine transition.
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Color/Form

Colorless or yellow plates from ethanol

CAS No.

684-93-5, 28606-00-0
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Melting Point

255 °F (decomposes) (NTP, 1992), 123 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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